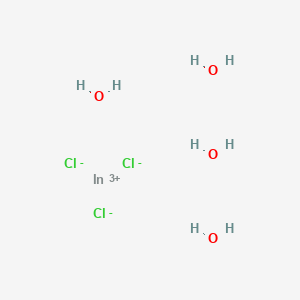
Indium(III) chloride tetrahydrate
Numéro de catalogue B8761754
Poids moléculaire: 293.23 g/mol
Clé InChI: UKCIUOYPDVLQFW-UHFFFAOYSA-K
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07267896B2
Procedure details


Sodium hydroxide (0.75 mol) was dissolved in water (180 ml) to prepare an aqueous alkaline solution. Separately from this alkaline solution, an aqueous solution of tin chloride and indium chloride was prepared by dissolving indium (III) chloride tetrahydrate (0.067 mol) and tin (IV) chloride pentahydrate (0.007 mol) in water (400 ml). To the former aqueous alkaline solution was added dropwise the latter aqueous solution of tin chloride and indium chloride to form a precipitate of a hydroxide or a hydrate comprising tin and indium. The pH of the precipitate was 10.2. A suspension of the precipitate was aged at room temperature for 20 hours, and then washed with water until the pH of the suspension reached 7.6.





Name
tin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Na+].O.O.O.O.[Cl-:7].[In+3:8].[Cl-].[Cl-].O.O.O.O.O.[Sn:16]([Cl:20])([Cl:19])([Cl:18])[Cl:17].[Sn](Cl)(Cl)(Cl)[Cl:22].[Cl-].[In+3].[Cl-].[Cl-]>O>[Sn:16]([Cl:20])([Cl:19])([Cl:18])[Cl:17].[Cl-:22].[In+3:8].[Cl-:7].[Cl-:17].[OH-:1] |f:0.1,2.3.4.5.6.7.8.9,10.11.12.13.14.15,17.18.19.20,23.24.25.26|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.75 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0.067 mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.[Cl-].[In+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0.007 mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.[Sn](Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
tin chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[In+3].[Cl-].[Cl-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to prepare an aqueous alkaline solution
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Cl-].[In+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07267896B2
Procedure details


Sodium hydroxide (0.75 mol) was dissolved in water (180 ml) to prepare an aqueous alkaline solution. Separately from this alkaline solution, an aqueous solution of tin chloride and indium chloride was prepared by dissolving indium (III) chloride tetrahydrate (0.067 mol) and tin (IV) chloride pentahydrate (0.007 mol) in water (400 ml). To the former aqueous alkaline solution was added dropwise the latter aqueous solution of tin chloride and indium chloride to form a precipitate of a hydroxide or a hydrate comprising tin and indium. The pH of the precipitate was 10.2. A suspension of the precipitate was aged at room temperature for 20 hours, and then washed with water until the pH of the suspension reached 7.6.





Name
tin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Na+].O.O.O.O.[Cl-:7].[In+3:8].[Cl-].[Cl-].O.O.O.O.O.[Sn:16]([Cl:20])([Cl:19])([Cl:18])[Cl:17].[Sn](Cl)(Cl)(Cl)[Cl:22].[Cl-].[In+3].[Cl-].[Cl-]>O>[Sn:16]([Cl:20])([Cl:19])([Cl:18])[Cl:17].[Cl-:22].[In+3:8].[Cl-:7].[Cl-:17].[OH-:1] |f:0.1,2.3.4.5.6.7.8.9,10.11.12.13.14.15,17.18.19.20,23.24.25.26|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.75 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0.067 mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.[Cl-].[In+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0.007 mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.[Sn](Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
tin chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[In+3].[Cl-].[Cl-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to prepare an aqueous alkaline solution
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Cl-].[In+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
